molecular formula C20H19N3OS B7758005 (1Z,N'Z)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid

(1Z,N'Z)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid

Cat. No.: B7758005
M. Wt: 349.5 g/mol
InChI Key: NAHCNWWJEDJWDG-XKZIYDEJSA-N
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Description

(1Z,N’Z)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid is a complex organic compound that features a naphthalene ring substituted with a benzyloxy group and a hydrazonothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,N’Z)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid typically involves multiple steps:

    Formation of the Benzyloxy Naphthalene Intermediate: This can be achieved by reacting naphthol with benzyl chloride in the presence of a base such as potassium carbonate.

    Condensation Reaction: The benzyloxy naphthalene intermediate is then reacted with a suitable hydrazine derivative to form the hydrazone.

    Thioic Acid Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the hydrazone moiety, potentially converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z,N’Z)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The hydrazonothioic acid moiety, in particular, can interact with biological targets, making it a candidate for drug development.

Medicine

Medicinal applications might include the development of new therapeutic agents. The compound’s ability to interact with biological molecules could be harnessed to design drugs with specific mechanisms of action.

Industry

In industry, such compounds could be used in the development of new materials with unique properties. For example, they might be incorporated into polymers or used as precursors for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1Z,N’Z)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid would depend on its specific interactions with molecular targets. The hydrazonothioic acid moiety could interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring might also play a role in binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (1Z,N’Z)-N’-((2-(benzyloxy)phenyl)methylene)-N-methylcarbamohydrazonothioic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.

    (1Z,N’Z)-N’-((2-(benzyloxy)benzyl)methylene)-N-methylcarbamohydrazonothioic acid: Similar structure but with a benzyl group instead of a naphthalene ring.

Uniqueness

The uniqueness of (1Z,N’Z)-N’-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid lies in its specific substitution pattern and the presence of both a benzyloxy group and a hydrazonothioic acid moiety. This combination of functional groups can lead to unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

1-methyl-3-[(Z)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-21-20(25)23-22-13-18-17-10-6-5-9-16(17)11-12-19(18)24-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H2,21,23,25)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHCNWWJEDJWDG-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z,N'Z)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid
Reactant of Route 2
(1Z,N'Z)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid
Reactant of Route 3
Reactant of Route 3
(1Z,N'Z)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid
Reactant of Route 4
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(1Z,N'Z)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid
Reactant of Route 5
(1Z,N'Z)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid
Reactant of Route 6
Reactant of Route 6
(1Z,N'Z)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)-N-methylcarbamohydrazonothioic acid

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